2-Fluoro-5-iodo-N-methylbenzamide
Overview
Description
2-Fluoro-5-iodo-N-methylbenzamide is a chemical compound with the molecular formula C8H7FINO and a molecular weight of 279.05 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to a benzamide structure, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-Fluoro-5-iodo-N-methylbenzamide typically involves the introduction of fluorine and iodine atoms into the benzamide structure. One common method involves the use of selective halogenation reactions. For instance, starting with N-methylbenzamide, fluorination can be achieved using reagents like Selectfluor, followed by iodination using iodine or iodine monochloride under controlled conditions . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
2-Fluoro-5-iodo-N-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: The presence of iodine makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
2-Fluoro-5-iodo-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-N-methylbenzamide involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activities and receptor functions .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-5-iodo-N-methylbenzamide include other halogenated benzamides, such as:
- 2-Fluoro-4-iodo-N-methylbenzamide
- 2-Fluoro-3-iodo-N-methylbenzamide
- 2-Fluoro-5-chloro-N-methylbenzamide
These compounds share similar structural features but differ in the position and type of halogen atoms, which can significantly affect their chemical and biological properties .
Properties
IUPAC Name |
2-fluoro-5-iodo-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDGUGOBUSETHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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